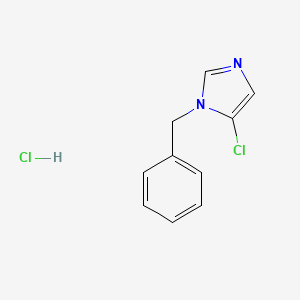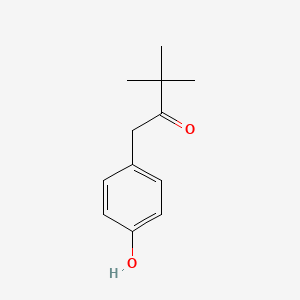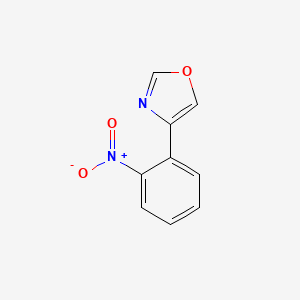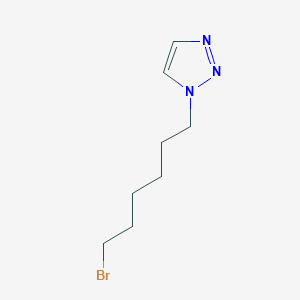
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as a benzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloropyridine and 4-methylbenzylamine as the primary starting materials.
Acylation Reaction: The 3-bromo-5-chloropyridine is subjected to an acylation reaction with acetic anhydride to form the corresponding acetamide intermediate.
N-Alkylation: The acetamide intermediate is then reacted with 4-methylbenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
科学研究应用
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
相似化合物的比较
Similar Compounds
N-(3-Bromo-5-chloropyridin-2-yl)-N-benzylacetamide: Lacks the methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methoxybenzyl)acetamide: Contains a methoxy group instead of a methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-fluorobenzyl)acetamide: Contains a fluorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to the specific combination of substituents on the pyridine and benzyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H14BrClN2O |
|---|---|
分子量 |
353.64 g/mol |
IUPAC 名称 |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
InChI 键 |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)




![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)



![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
